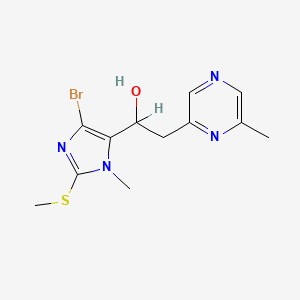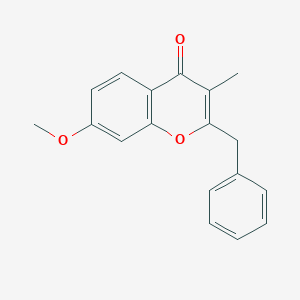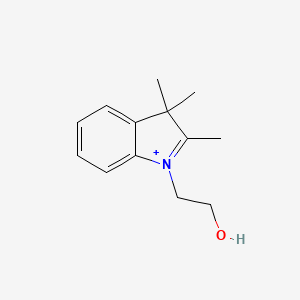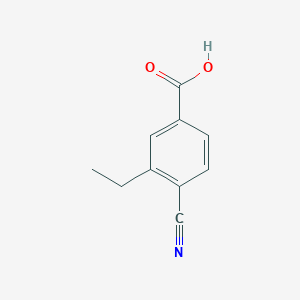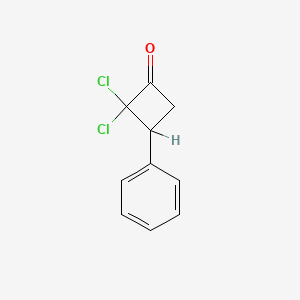
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Vue d'ensemble
Description
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one, also known as 1-hydroxycyclohexyl phenyl ketone , is a white crystalline powder. It is soluble in organic solvents such as acetone, toluene, methanol, and ethyl acetate. This compound serves as an efficient photoinitiator in ultraviolet (UV) curing systems. Its primary application lies in UV-curable coatings for surfaces like paper, wood, metal, and plastics .
Molecular Structure Analysis
The molecular formula of 1-hydroxycyclohexyl phenyl ketone is C13H16O2 , with a molecular weight of approximately 204.27 g/mol . Its chemical structure consists of a cyclohexane ring, a phenyl group, and a ketone functional group. The compound’s IUPAC name is (1-hydroxycyclohexyl)-phenylmethanone .
Chemical Reactions Analysis
1-hydroxycyclohexyl phenyl ketone acts as a photoinitiator in UV-curable systems. When exposed to UV light, it undergoes a photochemical reaction, generating reactive species (such as radicals) that initiate polymerization or crosslinking of the coating material. This process leads to the rapid curing of UV-curable coatings on various substrates .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Photoinitiator in UV-Curable Technologies
1-Hydroxycyclohexyl phenyl ketone is widely used as a photoinitiator in UV-radiation-curable technologies. These technologies play a crucial role in applications across several industry branches:
- Adhesives : UV-curable adhesives bond efficiently due to the photochemical activation facilitated by 1-Hydroxycyclohexyl phenyl ketone .
- Yellowing Resistance : It maintains its color over time, making it suitable for long-lasting applications .
Toxicity Studies
Researchers have explored the effects of 1-Hydroxycyclohexyl phenyl ketone on aquatic organisms. For instance:
- Daphnia magna : Toxicity studies evaluated the impact on the hatching efficiency of Daphnia magna ephippia after incubation in 1-Hydroxycyclohexyl phenyl ketone solutions. The compound’s effects were assessed under continuous illumination at 1200 lux and 21 °C .
Mécanisme D'action
Target of Action
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is a photoinitiator molecule . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of the material .
Mode of Action
As a photoinitiator, 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one absorbs light and undergoes a photochemical reaction to produce reactive species . These reactive species can then initiate polymerization reactions .
Biochemical Pathways
The compound is involved in the process of chain transfer polymerization . It can be incorporated into the polymeric matrix by the addition of a chromophore as a pendant group . The compound is also an excellent acceptor in hydrogen transfer oxidations . For example, it can be used for convenient oxidations of primary alcohols and aldehydes to the corresponding carboxylic acids in the presence of NaOH .
Result of Action
The primary result of the action of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is the initiation of polymerization reactions . This can lead to significant changes in the physical properties of the material, such as hardness, adhesion, and chemical resistance . It may also facilitate UV curing and serve as a base material in the formation of block and grafted copolymers .
Action Environment
The action of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is highly dependent on the environmental conditions. Light exposure is a critical factor, as the compound acts as a photoinitiator . The presence of other reactants, such as monomers or oligomers, is also crucial for the initiation of polymerization reactions . Furthermore, factors such as temperature and pH may influence the efficiency and rate of the reactions .
Propriétés
IUPAC Name |
1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(15(17)11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMKVGVKUKYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394002 | |
| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one | |
CAS RN |
139719-68-9 | |
| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3047373.png)
![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)
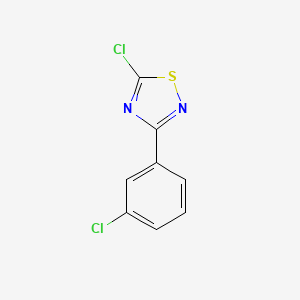
![N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride](/img/structure/B3047380.png)
![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)
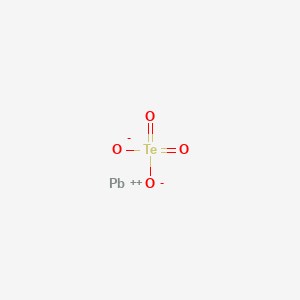

![methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3047386.png)

